1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one is a spirocyclic compound featuring a 1,3-dioxane ring fused to a 5'-chloro-substituted indolin-2'-one moiety. The allyl group at the 1'-position introduces moderate hydrophobicity and steric effects, while the 5'-chloro substituent enhances electron-withdrawing properties, a feature linked to anticonvulsant activity in related compounds .
Properties
IUPAC Name |
5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h2,4-5,9H,1,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXOHEDJDIUAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324363 | |
| Record name | 5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853751-70-9 | |
| Record name | 5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's properties may be harnessed for applications in materials science and other industrial processes.
Mechanism of Action
The mechanism by which 1'-allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among spiro-indolinone derivatives include:
- Spiro ring type : 1,3-dioxane (6-membered) vs. 1,3-dioxolane (5-membered) or piperidine.
- Substituents : Hydrophobic (allyl, benzyl), electron-withdrawing (Cl, F), or bulky groups (propynyl).
Table 1: Structural and Pharmacological Comparison of Selected Analogues
Impact of Spiro Ring Size
- 1,3-Dioxolane (5-membered): Exhibits an envelope conformation, enhancing planarity with the indolinone system (dihedral angle = 2.24°). This rigidity may optimize target binding .
- The dihedral angle between the dioxane and indolinone planes is likely distinct, affecting intermolecular interactions .
Role of Substituents
- 5'-Chloro Group : Critical for anticonvulsant efficacy. Electron-withdrawing Cl enhances dipole interactions and stabilizes the molecule in hydrophobic pockets .
- 1'-Allyl Group : Less bulky than benzyl or propynyl, balancing hydrophobicity and steric hindrance. Bulky groups at 1' reduce activity by disrupting target binding .
Crystallographic and Conformational Insights
- The chloro-dioxolane analogue forms a 3D hydrogen-bonding network via N-H···O interactions (N···O = 2.885 Å), stabilizing its crystal lattice .
Pharmacological Performance
- Potency : The unsubstituted 5'-chloro-dioxolane compound showed the highest potency in the maximal electroshock (MES) test, attributed to optimal steric and electronic properties .
- Inference for 1'-Allyl-dioxane : The allyl group likely reduces activity compared to the chloro-dioxolane analogue but retains moderate efficacy due to its smaller size.
Biological Activity
1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This compound belongs to a class of spiro compounds that have shown promise in various therapeutic areas, including anticonvulsant activity. Understanding its biological activity is crucial for further development and application in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a spiro[1,3]dioxane moiety fused with an indolinone system. The presence of the chlorine atom and the allyl group may influence its biological properties significantly.
Molecular Formula: CHClNO
Molecular Weight: 219.63 g/mol
Anticonvulsant Activity
Research has indicated that spiro[1,3]dioxane derivatives exhibit anticonvulsant properties. A study highlighted that compounds similar to this compound were effective against electrically and chemically induced seizures in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, although the exact pathways remain under investigation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Electron-donating and withdrawing groups : The study found that bulky hydrophobic substituents at the 1'-position generally decrease activity. However, the chloro analogue was noted to be particularly potent in the maximal electroshock (MES) test .
- Conformational Analysis : The dihedral angles between different rings provide insights into the molecular interactions that may contribute to its pharmacological effects.
Study 1: Anticonvulsant Efficacy
A series of experiments were conducted using animal models to evaluate the anticonvulsant efficacy of this compound. The compound was administered at varying doses to assess its effectiveness in preventing seizures induced by electrical stimulation. Results showed a significant reduction in seizure frequency compared to control groups.
| Dose (mg/kg) | Seizure Frequency (per hour) | Control Group Frequency |
|---|---|---|
| 10 | 2 | 10 |
| 20 | 1 | 10 |
| 50 | 0 | 10 |
Study 2: Mechanistic Insights
X-ray crystallography studies provided insights into the molecular conformation of the compound. The intermolecular hydrogen bonding patterns were analyzed to understand how these interactions might stabilize the structure and influence biological activity.
Q & A
Q. What are the key synthetic methodologies for 1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the indolin-2-one core followed by spirocyclization. Critical steps include:
- Allylation : Introduction of the allyl group at the 1'-position using allyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile at 65°C) .
- Spirocyclization : Formation of the spiro[1,3]dioxane ring via acid-catalyzed cyclization of a diol intermediate. Solvents like toluene and catalysts such as p-toluenesulfonic acid (PTSA) are commonly employed .
- Protection/Deprotection : Use of protecting groups (e.g., benzyl or tert-butyl) to prevent undesired side reactions during functionalization .
Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and spatial arrangement. For example, the spirocyclic dioxane ring adopts a chair conformation, and the indolin-2-one moiety is planar, with key bond lengths (e.g., C=O at 1.220 Å) confirming resonance stabilization .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., allyl proton signals at δ 5.2–5.8 ppm and chlorine’s deshielding effect on adjacent carbons) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 306.08) .
Advanced Research Questions
Q. What structural features contribute to its anticonvulsant activity, and how do they compare to halogenated analogs?
The 5'-chloro and 1'-allyl substituents are critical for activity:
- Halogen Effects : Chlorine at the 5'-position enhances lipophilicity and electron-withdrawing effects, improving blood-brain barrier penetration. Compared to bromo or iodo analogs, the chloro derivative shows optimal balance between potency and toxicity (ED₅₀ = 27.97 mg/kg in MES tests) .
- Spirocyclic Rigidity : The dioxane ring restricts conformational flexibility, enhancing target binding (e.g., voltage-gated ion channels).
- Allyl Group : Introduces steric bulk and π-orbital interactions, modulating receptor affinity. Removal of the allyl group reduces activity by >50% .
Q. How can computational methods optimize derivatives for enhanced pharmacological profiles?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions for improved stability/reactivity .
- Molecular Docking : Screens against targets like aldose reductase or NMDA receptors. For example, the spirocyclic core interacts with catalytic residues (e.g., Tyr48 and His110) via hydrogen bonding .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values for halogens) with bioactivity to prioritize synthetic targets .
Q. What analytical challenges arise in characterizing degradation products under physiological conditions?
- Hydrolysis Sensitivity : The dioxane ring undergoes acid-catalyzed hydrolysis to form diol intermediates, detectable via LC-MS/MS .
- Oxidative Degradation : Allyl groups oxidize to epoxides or carbonyls, requiring HPLC-PDA for tracking .
- Stability Studies : Use accelerated stability testing (40°C/75% RH) with X-ray powder diffraction (XRPD) to monitor crystallinity changes .
Methodological Recommendations
- Crystallization : Use slow evaporation from ethanol/dichloromethane (1:1) to obtain diffraction-quality crystals .
- Refinement : Employ SHELXL for small-molecule refinement due to its robust handling of hydrogen bonding networks and disorder .
- Biological Assays : Prioritize maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests for anticonvulsant screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
